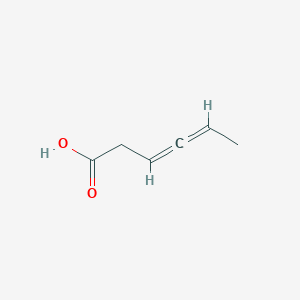![molecular formula C16H16Cl2O2 B14437504 1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene CAS No. 74706-14-2](/img/structure/B14437504.png)
1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two 5-chloropent-4-yn-1-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 5-chloropent-4-yn-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Applications De Recherche Scientifique
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form cross-linked structures.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene involves its ability to participate in various chemical reactions due to the presence of reactive alkyne and chlorine groups. These functional groups allow the compound to interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxybenzene: A precursor in the synthesis of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene.
5-Chloropent-4-yn-1-yl bromide: Another precursor used in the synthesis.
1,4-Bis(2-chloroethoxy)benzene: A similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both alkyne and chlorine functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for the formation of complex polymers and materials, making it valuable in materials science and organic synthesis.
Propriétés
Numéro CAS |
74706-14-2 |
|---|---|
Formule moléculaire |
C16H16Cl2O2 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
1,4-bis(5-chloropent-4-ynoxy)benzene |
InChI |
InChI=1S/C16H16Cl2O2/c17-11-3-1-5-13-19-15-7-9-16(10-8-15)20-14-6-2-4-12-18/h7-10H,1-2,5-6,13-14H2 |
Clé InChI |
IQJCJNWUQCTSBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCC#CCl)OCCCC#CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


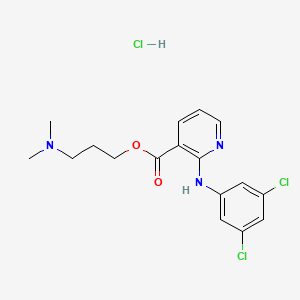
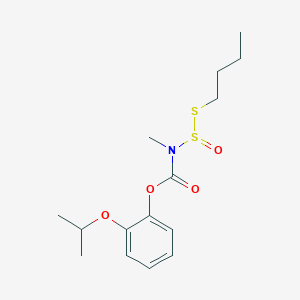
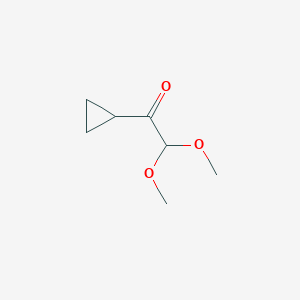
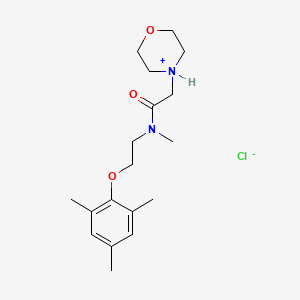
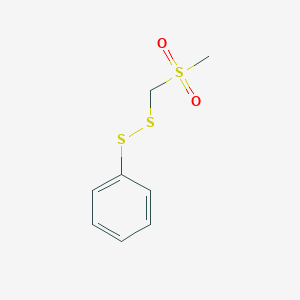
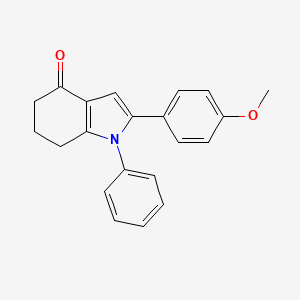
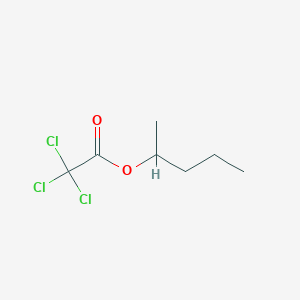
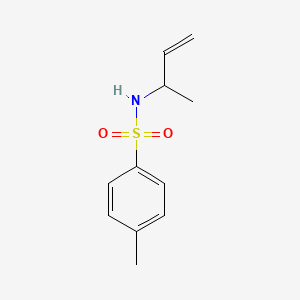
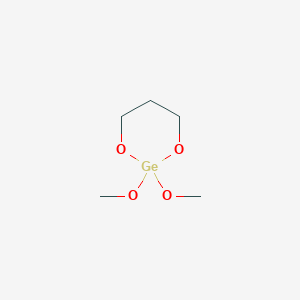
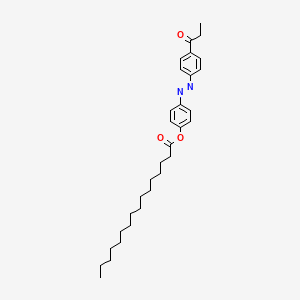
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
